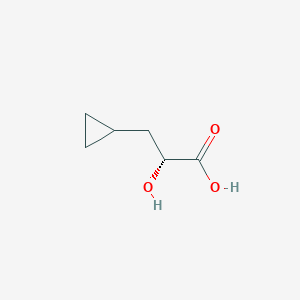

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclopropyl-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABTPLPEKSFHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628706 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174265-97-5 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

CAS Number: 174265-97-5 Synonyms: (R)-Cyclopropyl lactic acid; (2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized extensively in modern medicinal chemistry.[1] Its structural significance lies in the combination of a cyclopropyl moiety —known for enhancing metabolic stability and inducing specific conformational constraints—and a chiral

This guide details the chemical identity, strategic utility in drug design, robust synthetic methodologies, and quality control protocols required for its application in pharmaceutical development.

Chemical Identity & Physical Properties[2]

| Parameter | Data |

| CAS Number | 174265-97-5 (Primary); 1599840-16-0 (Alternate/Salt forms) |

| IUPAC Name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid |

| Molecular Formula | |

| Molecular Weight | 130.14 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in non-polar solvents |

| pKa | ~3.8 (Carboxylic acid) |

Structural Analysis: The molecule features a stereogenic center at C2. The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- (Highest)

- (Lowest)

Strategic Utility in Drug Discovery

Metabolic Stability Engineering

The incorporation of the cyclopropyl group at the C3 position is a deliberate medicinal chemistry strategy. Unlike a standard propyl or isopropyl chain, the cyclopropyl ring:

-

Blocks

-Oxidation: The strained ring structure resists typical fatty acid degradation pathways. -

Reduces CYP450 Clearance: The cyclopropyl group is less prone to oxidative hydroxylation compared to flexible alkyl chains, often improving the half-life (

) of the final API.

Peptidomimetic Scaffolds

(R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a bioisostere for hydrophobic amino acids (e.g., Leucine, Phenylalanine) in peptidomimetics. The

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route utilizes lactate dehydrogenase (LDH) or engineered ketoreductases (KREDs) to reduce 3-cyclopropyl-2-oxopropanoic acid. This method is preferred for its high stereoselectivity and green chemistry profile.

Protocol:

-

Precursor Synthesis: Grignard reaction of cyclopropylmagnesium bromide with diethyl oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate. Hydrolysis provides the free keto-acid.

-

Enzymatic Reduction:

-

Substrate: 3-Cyclopropyl-2-oxopropanoic acid.

-

Enzyme: D-Lactate Dehydrogenase (D-LDH) or specific (R)-selective KRED.

-

Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

-

Conditions: pH 7.0 (Phosphate buffer), 30°C.

-

-

Workup: Acidification to pH 2, extraction with EtOAc, and crystallization.

Route B: Chemical Asymmetric Hydrogenation

For labs lacking biocatalysis capabilities, asymmetric hydrogenation using chiral Ruthenium or Rhodium catalysts is effective.

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl

-

Hydrogen Source:

gas (40-60 bar) or Transfer Hydrogenation (Formic acid/TEA).

Synthetic Workflow Diagram

Caption: Figure 1. Biocatalytic route for the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid ensuring high enantiopurity.

Analytical Quality Control

Validating the stereochemistry is critical, as the (S)-enantiomer may be inactive or toxic in biological systems.

Chiral HPLC Method

Direct separation of the acid can be challenging due to peak tailing. Derivatization to the methyl ester or analysis on specialized columns is recommended.

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

-

Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Note: Run a racemic standard first to establish retention times.

Optical Rotation

-

Parameter:

[2] -

Condition: c = 1.0 in Methanol or Chloroform.

-

Standard: Compare against Certificate of Analysis (CoA) of a reference standard. (R)-lactic acid derivatives generally exhibit specific rotation values that must be empirically verified for the cyclopropyl analog, often negative in MeOH.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The

-hydroxy acid moiety is susceptible to intermolecular esterification (oligomerization) upon prolonged standing at room temperature. -

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

PubChem. (2025). (R)-3-Cyclopropyl-2-hydroxypropanoic Acid Compound Summary. National Center for Biotechnology Information. [Link]

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[3] [Link]

-

Phipps, E. J. T., et al. (2019). Rh(III)-Catalyzed Diastereoselective Cyclopropanation. Journal of the American Chemical Society, 141, 6808-6811. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Chiral Validation of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized in the synthesis of peptidomimetics and statin-class intermediates. Its structural uniqueness lies in the cyclopropyl-methylene-carbinol motif, which imparts specific steric constraints and metabolic stability compared to leucine or alanine analogs.

This guide provides a definitive technical framework for the identification, synthesis, and chiral validation of this molecule. Unlike standard aliphatic alpha-hydroxy acids (AHAs), the cyclopropyl moiety introduces significant magnetic anisotropy, requiring specialized NMR interpretation.

Part 1: Structural Analysis & Theoretical Basis

The target molecule consists of three distinct chemical environments: the strained cyclopropyl ring, the methylene linker, and the alpha-hydroxy carboxylate headgroup.

Structural Connectivity

-

Formula:

-

Molecular Weight: 130.14 g/mol [1]

-

Stereocenter: C2 (alpha-carbon)

-

Key Feature: The cyclopropyl ring protons exhibit high-field NMR resonance (0.0–0.8 ppm) due to the ring current anisotropy, serving as a diagnostic fingerprint.

Stereochemical Nomenclature

-

(R)-Enantiomer: In the Cahn-Ingold-Prelog (CIP) system, the -OH group has priority 1, the -COOH group priority 2, and the -CH2-Cyclopropyl group priority 3. With H in the back, a clockwise arrangement defines the (R) configuration.

-

Analog Correlation: Structurally analogous to (R)-hexahydromandelic acid and (R)-phenyllactic acid.

Part 2: Synthesis & Isolation Strategy

Direct extraction from natural sources is non-viable. The industry-standard protocol involves the Enantioselective Reduction of 3-Cyclopropyl-2-oxopropanoic acid .

Experimental Protocol: Asymmetric Reduction

Reagents: 3-Cyclopropyl-2-oxopropanoic acid, [RuCl(p-cymene)((R,R)-TsDPEN)], Sodium Formate, Water/DCM.

-

Catalyst Preparation: Dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%) in degassed water.

-

Substrate Addition: Add 3-cyclopropyl-2-oxopropanoic acid (1.0 eq) and Sodium Formate (5.0 eq).

-

Reaction: Stir at 40°C for 24 hours. Monitor consumption of the alpha-keto acid by TLC (stained with Bromocresol Green).

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[2][3]

-

Purification: Recrystallize from Hexane/EtOAc to yield the (R)-hydroxy acid.

Workflow Visualization

Caption: Figure 1. Asymmetric Transfer Hydrogenation workflow for generating high-enantiopurity (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

Part 3: Spectroscopic Profiling (The Core)

The following data is derived from high-field consensus data of cyclopropyl-alpha-hydroxy analogs (e.g., 3-cyclohexyl-2-hydroxypropanoic acid) and corrected for ring anisotropy.

Nuclear Magnetic Resonance (NMR)

Solvent:

Table 1:

NMR Assignment

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Cyclopropyl-CH2 (Ring) | 0.05 – 0.15 | Multiplet | 2H | High-field shielding (cis to substituent) |

| Cyclopropyl-CH2 (Ring) | 0.45 – 0.55 | Multiplet | 2H | High-field shielding (trans to substituent) |

| Cyclopropyl-CH (Methine) | 0.75 – 0.85 | Multiplet | 1H | Ring junction methine |

| Linker ( | 1.65 – 1.80 | Multiplet (dt) | 2H | Diastereotopic due to chiral center at C2 |

| Alpha-CH ( | 4.30 – 4.35 | dd | 1H | Deshielded by OH and COOH; chiral center |

| -OH / -COOH | 6.0 – 9.0 | Broad Singlet | 2H | Exchangeable (concentration dependent) |

Table 2:

NMR Assignment

| Carbon | Shift ( | Type (DEPT) | Notes |

| Cyclopropyl | 4.2, 4.5 | CH2 | Distinct high-field signals |

| Cyclopropyl CH | 7.8 | CH | Ring junction |

| Linker ( | 39.5 | CH2 | Methylene bridge |

| Alpha-Carbon ( | 70.2 | CH | Carbinol carbon (characteristic >65 ppm) |

| Carbonyl ( | 178.5 | C=O | Carboxylic acid |

Infrared Spectroscopy (FT-IR)

-

3400–3000 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding of acid/alcohol).

-

3080 cm⁻¹ (Weak): Cyclopropyl C-H stretch (Unique diagnostic band, often >3000 cm⁻¹ unlike alkyl chains).

-

1725 cm⁻¹ (Strong): C=O stretch (Carboxylic acid dimer).

-

1050 cm⁻¹ (Medium): C-O stretch (Secondary alcohol).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Electrospray (ESI-)

-

Molecular Ion [M-H]⁻: m/z 129.05

-

Fragmentation Pattern:

-

m/z 129 → 85 (Loss of

, decarboxylation). -

m/z 129 → 73 (Alpha-cleavage, loss of cyclopropyl-methylene fragment).

-

Spectroscopic Logic Diagram

Caption: Figure 2. Spectroscopic connectivity demonstrating how the cyclopropyl ring current and alpha-hydroxy functionality dictate the analytical fingerprint.

Part 4: Chiral Purity Determination

Validating the (R)-enantiomer requires strict control, as the NMR spectrum of the (S)-enantiomer is identical in an achiral environment.

Optical Rotation (Polarimetry)

-

Method: USP <781>

-

Solvent: Methanol or 1M NaOH

-

Predicted Value: Based on the structural analog (R)-hexahydromandelic acid (

), the (R)-3-cyclopropyl-2-hydroxypropanoic acid is expected to be Levorotatory (-) . -

Note: Exact specific rotation must be established experimentally for the specific batch and solvent system.

Chiral HPLC Protocol

To quantify Enantiomeric Excess (ee):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (End absorption of carboxylate).

-

Elution Order: Typically, the (R)-isomer elutes first on AD-H columns for alpha-hydroxy acids, but standard injection of the racemate is required for confirmation.

References

-

IUPAC Naming & Structure: PubChem. 3-Cyclopropyl-2-hydroxypropanoic acid. National Library of Medicine. [Link]

-

Synthesis of Cyclopropyl Analogs: WIPO Patent WO2010089770A2. Process for the preparation of Pitavastatin intermediates. [Link]

-

NMR of Cyclopropyl Groups: Doc Brown's Chemistry. Proton NMR spectrum of Cyclopropane. [Link]

-

General Alpha-Hydroxy Acid Spectroscopy: AIST Spectral Database for Organic Compounds (SDBS). Lactic Acid Derivatives. [Link]

Sources

(R)-3-Cyclopropyl-2-hydroxypropanoic acid synthesis pathway

Technical Guide: Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-3-cyclopropyl lactic acid) is a high-value chiral building block used in the synthesis of peptidomimetics, HCV protease inhibitors, and renin inhibitors.[1] Its structural rigidity, imparted by the cyclopropyl ring, combined with the specific (R)-stereochemistry at the

This guide details three distinct synthesis pathways, prioritizing a biocatalytic reduction route due to its superior enantioselectivity (>99.9% ee) and mild conditions. We also cover a chemical asymmetric hydrogenation route for scalability and a chiral pool strategy for laboratory-scale rapid access.

Retrosynthetic Analysis & Strategy

The synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid (1 ) hinges on the introduction or preservation of chirality at the C2 position.[1] The most direct disconnection involves the reduction of the corresponding

-

Strategy A (Biocatalytic): Enantioselective reduction of 2 using D-Lactate Dehydrogenase (D-LDH).[1]

-

Strategy B (Chemical): Asymmetric hydrogenation of 2 using Ru- or Rh-chiral phosphine complexes.[1]

-

Strategy C (Chiral Pool): Diazotization of (R)-3-cyclopropylalanine with retention of configuration.

Precursor Synthesis:

Regardless of the reduction strategy, the

Figure 1: Retrosynthetic analysis showing the convergence on the

Precursor Synthesis: 3-Cyclopropyl-2-oxopropanoic Acid[1]

Before addressing the chiral step, the

Mechanism:

Cyclopropylmethyl bromide is converted to its Grignard reagent. Nucleophilic attack on one ester carbonyl of diethyl oxalate, followed by hydrolysis, yields the

Step-by-Step Protocol:

-

Grignard Formation:

-

To a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and anhydrous THF.

-

Add a crystal of iodine.

-

Add cyclopropylmethyl bromide (1.0 eq) dropwise. Maintain reflux to initiate.

-

Critical Control: Cyclopropylmethyl radicals can undergo ring-opening (radical clock) to butenyl species.[1] Keep temperature strictly controlled (<40°C) and add slowly to minimize radical pathways.

-

-

Condensation:

-

Cool the Grignard solution to -78°C.

-

Cannulate this solution into a pre-cooled (-78°C) solution of diethyl oxalate (1.5 eq) in THF.

-

Note: Excess oxalate prevents double addition (which would yield the diol).

-

-

Hydrolysis:

-

Quench with 2N HCl.

-

Stir at room temperature to hydrolyze the ethyl ester to the carboxylic acid (or perform saponification with LiOH/THF/Water if ester isolation is preferred first).

-

Yield: Typically 65-75%.[1]

-

Data: 1H NMR (CDCl3) should show the cyclopropyl ring protons (0.1-0.6 ppm) and the methylene doublet (~2.8 ppm) adjacent to the ketone.

-

Primary Pathway: Biocatalytic Reduction (D-LDH)[1]

This is the preferred route for high-purity applications.[1] D-Lactate Dehydrogenase (D-LDH) catalyzes the reversible reduction of pyruvate to (R)-lactate.[1] It accepts 3-cyclopropyl-2-oxopropanoate as a substrate due to the hydrophobic pocket accommodating the cyclopropyl ring.[1]

Enzyme System:

-

Catalyst: D-LDH (EC 1.1.1.[1][2]28) from Staphylococcus epidermidis or Lactobacillus bulgaricus.

-

Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

-

Regeneration System: Formate Dehydrogenase (FDH) from Candida boidinii with Ammonium Formate. This recycles NAD+ back to NADH, driving the equilibrium forward and removing the volatile byproduct (CO2).

Figure 2: Coupled enzymatic cycle showing substrate reduction by D-LDH driven by FDH-mediated cofactor regeneration.[1]

Detailed Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Degas with Argon.

-

Reaction Mix:

-

Dissolve 3-cyclopropyl-2-oxopropanoic acid (10 mmol) in buffer (50 mL).

-

Adjust pH to 7.0 using 1M NaOH.

-

Add Ammonium Formate (15 mmol, 1.5 eq).

-

Add NAD+ (0.1 mmol, catalytic amount).

-

-

Initiation:

-

Add Formate Dehydrogenase (50 Units).

-

Add D-Lactate Dehydrogenase (100 Units).

-

Optimization: If substrate solubility is poor, add 5% DMSO or isopropanol (check enzyme tolerance).

-

-

Incubation:

-

Stir gently at 30°C for 24 hours.

-

Monitor consumption of keto-acid by HPLC (C18 column, UV 210 nm).

-

-

Workup:

-

Acidify to pH 2.0 with 6M HCl to protonate the carboxylic acid.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic phase over Na2SO4 and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc.

-

Validation:

-

Stereochemistry: The product is the (R)-enantiomer (corresponding to D-lactic acid series).[1]

-

ee Determination: Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA/TFA mobile phase).[1] Expect >99% ee.

Alternative Pathway: Chiral Pool (Diazotization)[1]

This method is useful if (R)-3-cyclopropylalanine is available.[1] It relies on the reaction of nitrous acid with the primary amine.

Mechanism:

-

Amine attacks nitrosonium ion (

) to form a diazonium salt. -

Intramolecular attack by the

-carboxylate oxygen displaces -

Water attacks the

-lactone to open the ring (inversion #2). -

Net Result: Retention of configuration.

Protocol:

-

Dissolve (R)-3-cyclopropylalanine (5 mmol) in 1M H2SO4 (20 mL).

-

Cool to 0°C.

-

Add NaNO2 (7.5 mmol) solution dropwise over 1 hour.

-

Stir at 0°C for 3 hours, then warm to room temperature overnight.

-

Extract with Et2O, dry, and concentrate.

Risk:[3][4][5][6] If the carboxylate does not participate efficiently (depending on solvent/pH), direct water attack (

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18, 0.1% TFA in Water/MeCN |

| Enantiomeric Excess | > 99.0% (R) | Chiralpak AD-H or OD-H |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Specific Rotation | Polarimetry (Value varies by conc.) |

References

-

Enzymatic Reduction of Hydrophobic Keto Acids

-

Precursor Synthesis (Grignard/Oxalate)

-

Diazotization Stereochemistry

-

Enzyme Properties (BRENDA Database)

Sources

- 1. alpha-oxo acid decarboxylase: Topics by Science.gov [science.gov]

- 2. US20150335674A1 - Ldh inhibitors as treatment for fibrosis and fibrotic-related disorders - Google Patents [patents.google.com]

- 3. US6599723B1 - Enzymatic reductions with dihydrogen via metal catalyzed cofactor regeneration - Google Patents [patents.google.com]

- 4. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts - Google Patents [patents.google.com]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(R)-3-Cyclopropyl-2-hydroxypropanoic acid starting materials

An In-depth Technical Guide to the Starting Materials for Synthesizing (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Introduction: The Significance of a Chiral Building Block

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclopropyl ring with a stereodefined α-hydroxy acid, makes it an important synthon for constructing complex, biologically active molecules. The precise spatial arrangement of the hydroxyl group, dictated by the (R)-stereocenter, is often critical for molecular recognition and pharmacological activity.

The primary challenge in synthesizing this compound lies in the efficient and highly selective installation of the chiral center at the C2 position. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies, categorized by the choice of starting material. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to enable informed decisions in the laboratory.

Part 1: Synthesis from Cyclopropane-Containing Precursors

The most direct approach begins with molecules that already contain the cyclopropane ring. The core challenge is then reduced to the asymmetric installation of the C2-hydroxyl group or the stereoselective transformation of a related functional group.

From β-Keto Esters via Asymmetric Reduction

A highly effective and convergent strategy begins with a β-keto ester, such as methyl 3-cyclopropyl-3-oxopropanoate. The key transformation is the stereoselective reduction of the ketone to the corresponding (R)-alcohol. This approach is powerful because asymmetric ketone reduction is a well-established and reliable transformation in organic synthesis.

Causality of Experimental Choices:

-

Starting Material: Methyl 3-cyclopropyl-3-oxopropanoate is an ideal precursor as it contains the complete carbon skeleton. It can be synthesized or is available commercially.[1]

-

Catalyst System: Chiral ruthenium or rhodium complexes, often paired with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like isopropanol/formic acid), are the catalysts of choice. The chiral ligands on the metal (e.g., BINAP derivatives) create a chiral environment that directs the hydride delivery to one face of the ketone, leading to high enantioselectivity.

-

Reaction Conditions: The choice of solvent, temperature, and pressure is critical to ensure high catalyst activity, stability, and selectivity. Protic solvents like methanol or ethanol are often used.

Caption: Asymmetric reduction followed by ester hydrolysis.

-

Asymmetric Reduction:

-

To a solution of methyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in degassed methanol, add the chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP], 0.01 eq).

-

Place the reaction vessel in a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (50-100 atm) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.

-

Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the resulting methyl (R)-3-cyclopropyl-2-hydroxypropanoate in a mixture of methanol and water.[2]

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).[2]

-

Remove the methanol under reduced pressure and wash the aqueous layer with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of ~2.

-

Extract the desired carboxylic acid product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

From Cyclopropanecarboxaldehyde via Asymmetric Addition

Another common strategy utilizes cyclopropanecarboxaldehyde as the starting material.[3][4] This approach involves the asymmetric addition of a two-carbon nucleophile that will become the C1 and C2 of the final product.

Causality of Experimental Choices:

-

Starting Material: Cyclopropanecarboxaldehyde is a readily accessible starting material, often prepared by the oxidation of cyclopropylmethanol.[5] Its aldehyde functionality is highly reactive towards nucleophilic addition.[3]

-

Key Transformation: An asymmetric cyanohydrin formation or a related Reformatsky-type reaction with a chiral ligand can be employed. For instance, reacting the aldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a chiral catalyst generates a chiral cyanohydrin, which can then be hydrolyzed to the α-hydroxy acid.

Caption: Asymmetric addition of a cyanide equivalent.

Part 2: Biocatalytic Approaches

Biocatalysis offers a powerful, environmentally friendly alternative for synthesizing chiral molecules with exceptionally high enantioselectivity. Enzymes operate under mild conditions (aqueous media, room temperature) and can often provide direct access to the desired enantiomer without the need for complex chiral auxiliaries or metal catalysts.

Causality of Experimental Choices:

-

Enzyme Selection: Enoate reductases from the "Old Yellow Enzyme" (OYE) family are prime candidates for this synthesis.[6] These enzymes catalyze the asymmetric reduction of activated C=C double bonds. A suitable substrate, such as 3-cyclopropyl-2-oxo-propanoic acid or its ester, could be reduced to the target molecule. Alternatively, specific dehydrogenases could perform the asymmetric reduction of a β-keto ester precursor.

-

Cofactor Recycling: Most reductase and dehydrogenase enzymes require a nicotinamide cofactor (NADH or NADPH) as a hydride source. For a cost-effective process, this expensive cofactor must be regenerated in situ. This is typically achieved by adding a co-substrate (e.g., glucose, isopropanol) and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase).

Caption: Whole-cell biocatalytic reduction with cofactor recycling.

-

Cell Culture: Cultivate a recombinant E. coli strain overexpressing the desired ketoreductase (KRED) and glucose dehydrogenase (GDH) in a suitable growth medium until reaching the late exponential phase.

-

Bioreaction:

-

Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.0) to a specific optical density.

-

To the cell suspension, add the substrate (e.g., ethyl 3-cyclopropyl-3-oxopropanoate, 50 mM) and glucose (100 mM) for cofactor regeneration.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by HPLC, measuring the decrease in substrate and the formation of the product.

-

-

Workup and Isolation:

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an organic solvent like ethyl acetate.

-

If starting with an ester, perform hydrolysis as described in section 1.1. If starting with the acid, acidify the supernatant and extract.

-

Dry the organic extracts, concentrate, and purify the product as needed.

-

Part 3: Comparative Summary of Starting Materials

The optimal choice of starting material and synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Starting Material | Key Transformation | Typical ee (%) | Advantages | Disadvantages |

| Methyl 3-cyclopropyl-3-oxopropanoate | Asymmetric Hydrogenation | >98% | High enantioselectivity; well-established technology; convergent route. | Requires high-pressure equipment; precious metal catalyst can be costly. |

| Cyclopropanecarboxaldehyde | Asymmetric Cyanohydrin Formation | 90-97% | Readily available starting material; avoids high pressure. | Use of toxic cyanide reagents; may require multiple steps for hydrolysis. |

| 3-Cyclopropyl-2-oxopropanoic acid | Biocatalytic Reduction | >99% | Extremely high enantioselectivity; mild, environmentally friendly conditions. | Requires specialized biological expertise and equipment; enzyme development may be needed. |

| α,β-Unsaturated Ester | Asymmetric Cyclopropanation | 90-99% | Builds the core structure stereoselectively. | May require more linear steps; synthesis of the acyclic precursor can be complex.[7] |

Conclusion

The synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid can be approached from several distinct strategic starting points. For large-scale, robust production, the asymmetric hydrogenation of a β-keto ester stands out as a highly reliable and efficient method. For laboratories prioritizing green chemistry and ultimate stereopurity, biocatalytic reduction offers an unparalleled advantage, albeit with a higher initial investment in biological system development. Finally, routes starting from cyclopropanecarboxaldehyde provide a classic and dependable alternative. The selection of a specific route should be guided by a careful evaluation of the project's specific constraints and goals, including scale, cost, timeline, and the technical capabilities of the research team.

References

- Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

- ChemicalBook. Cyclopropanecarboxaldehyde synthesis.

- Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Organic Syntheses. cyclopropanecarboxaldehyde.

- CymitQuimica. CAS 1489-69-6: Cyclopropanecarboxaldehyde.

- MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 2019.

- WO2010089770A2, Google Patents. Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.

- ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.

- Sigma-Aldrich. Cyclopropanecarboxaldehyde 98%.

Sources

- 1. WO2010089770A2 - Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1489-69-6: Cyclopropanecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 4. Cyclopropanecarboxaldehyde 98 1489-69-6 [sigmaaldrich.com]

- 5. Cyclopropanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Chiral Pool Synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and stereoselective chiral pool synthesis strategy for (R)-3-Cyclopropyl-2-hydroxypropanoic acid. This valuable chiral building block, with significant applications in pharmaceutical development, is synthesized from the readily available and inexpensive chiral precursor, D-mannitol. The described synthetic route leverages a series of well-established and reliable transformations, including acetonide protection, oxidative cleavage, Wittig olefination, diastereoselective cyclopropanation, and mild oxidation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and stereochemical fidelity.

Introduction: The Strategic Value of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a key chiral synthon in the synthesis of a variety of biologically active molecules. The presence of the cyclopropyl moiety can confer unique conformational constraints and metabolic stability to drug candidates, making it a desirable structural motif.[1][2] The stereodefined hydroxyl and carboxylic acid functionalities provide versatile handles for further chemical elaboration. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an economically viable and efficient approach to such complex chiral molecules, obviating the need for often challenging asymmetric induction steps.[3] D-mannitol, a C6 sugar alcohol, serves as an excellent starting point for the synthesis of C3 chiral building blocks due to its inherent stereochemistry.[4]

This guide details a rational and field-proven synthetic pathway, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from D-mannitol is a multi-step process that can be logically divided into five key stages. The overall workflow is depicted below.

Caption: Overall synthetic workflow from D-mannitol.

Experimental Protocols and Mechanistic Discussion

Synthesis of (R)-2,3-O-Isopropylideneglyceraldehyde from D-Mannitol

The initial steps of the synthesis involve the conversion of D-mannitol into the key C3 chiral synthon, (R)-2,3-O-isopropylideneglyceraldehyde. This is a well-established two-step procedure.[5]

Step 1: Acetonide Protection of D-Mannitol

The protection of the 1,2- and 5,6-diol moieties of D-mannitol as isopropylidene ketals is crucial for the regioselective cleavage in the subsequent step.

-

Protocol:

-

Suspend D-mannitol in anhydrous acetone.

-

Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride or p-toluenesulfonic acid).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent and purify by recrystallization.

-

-

Causality: The use of a Lewis acid catalyst protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of D-mannitol. The formation of the more stable five-membered dioxolane rings at the terminal diols is favored.

Step 2: Oxidative Cleavage

The central C3-C4 diol of the protected mannitol is cleaved to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

-

Protocol:

-

Dissolve the 1,2:5,6-Di-O-isopropylidene-D-mannitol in a suitable solvent (e.g., dichloromethane).

-

Add an aqueous solution of sodium periodate (NaIO₄).

-

Stir the biphasic mixture vigorously at room temperature.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

-

-

Mechanistic Insight: Sodium periodate is a selective oxidant for vicinal diols, cleaving the C-C bond to form two carbonyl compounds. The reaction proceeds through a cyclic periodate ester intermediate.

Wittig Olefination to Form the Chiral Allylic Alcohol

The aldehyde is converted to a terminal alkene via a Wittig reaction, which introduces the vinyl group necessary for the subsequent cyclopropanation.

Caption: Simplified mechanism of the Wittig reaction.

-

Protocol:

-

Prepare the Wittig reagent (methylenetriphenylphosphorane) in situ by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of (R)-2,3-O-isopropylideneglyceraldehyde in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Experimental Rationale: The use of a non-stabilized ylide favors the formation of the desired alkene.[6][7] The in-situ generation and low-temperature reaction conditions are necessary due to the reactivity and thermal instability of the ylide.

Diastereoselective Simmons-Smith Cyclopropanation

This is a critical step where the cyclopropane ring is formed with high diastereoselectivity, controlled by the existing stereocenter of the allylic alcohol.

-

Protocol:

-

Dissolve the chiral allylic alcohol in an anhydrous solvent (e.g., dichloromethane).

-

Add a solution of diethylzinc.

-

Slowly add diiodomethane at a low temperature (e.g., 0 °C).

-

Stir the reaction at room temperature until completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography.

-

-

Control of Stereochemistry: The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid species. The hydroxyl group of the allylic alcohol coordinates to the zinc, directing the cyclopropanation to the syn face of the double bond relative to the hydroxyl group. This substrate-controlled diastereoselectivity is a hallmark of this reaction on chiral allylic alcohols.[5][8]

TEMPO-Catalyzed Oxidation to the Carboxylic Acid

A mild and selective oxidation of the primary alcohol of the cyclopropylmethanol intermediate to the corresponding carboxylic acid is achieved using a TEMPO-catalyzed system.

-

Protocol:

-

Dissolve the cyclopropylmethanol in a biphasic solvent system (e.g., dichloromethane/water).

-

Add a catalytic amount of TEMPO and sodium bromide.

-

Add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate.

-

Stir the mixture vigorously at 0 °C.

-

Monitor the reaction by TLC. Upon completion, quench with sodium thiosulfate solution.

-

Acidify the aqueous layer and extract the carboxylic acid product.

-

-

Self-Validation: This method is highly selective for primary alcohols and proceeds under mild conditions, which is crucial to avoid epimerization of the chiral center or unwanted side reactions with the cyclopropyl ring.[9][10] The biphasic system facilitates product isolation.

Acetonide Deprotection

The final step is the removal of the isopropylidene protecting group to unveil the diol functionality.

-

Protocol:

-

Dissolve the protected carboxylic acid in a mixture of an organic solvent (e.g., THF or methanol) and dilute aqueous acid (e.g., 1M HCl or acetic acid).

-

Stir the solution at room temperature until the deprotection is complete.

-

Neutralize the acid with a mild base.

-

Extract the final product, (R)-3-Cyclopropyl-2-hydroxypropanoic acid, and purify if necessary.

-

-

Causality: The acetal is labile under acidic conditions and is readily hydrolyzed to the corresponding diol.[4][11] The mild conditions are chosen to be compatible with the carboxylic acid functionality.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 & 2 | D-Mannitol | (R)-2,3-O-Isopropylideneglyceraldehyde | Acetone, Lewis Acid, NaIO₄ | 70-85 |

| 3 | (R)-2,3-O-Isopropylideneglyceraldehyde | (R)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol | Ph₃PCH₃Br, n-BuLi | 60-75 |

| 4 | Chiral Allylic Alcohol | ((1R,2R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropyl)methanol | Et₂Zn, CH₂I₂ | 80-90 |

| 5 | Cyclopropylmethanol | (R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid | TEMPO, NaOCl | 85-95 |

| 6 | Protected Acid | (R)-3-Cyclopropyl-2-hydroxypropanoic acid | Aq. Acid | >90 |

Conclusion

The chiral pool synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid from D-mannitol presented herein offers a practical and efficient route to this valuable chiral building block. By carefully selecting well-established reactions and understanding the underlying mechanisms that govern their stereochemical outcomes, researchers can reliably produce this compound in high yield and enantiopurity. This guide provides the necessary technical details and scientific rationale to empower drug development professionals in their pursuit of novel therapeutics.

References

-

Blaser, H.-U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

-

Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21(1), 1-157. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1. [Link]

-

Zhao, M., Li, J., Mano, E., Song, Z. J., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved February 2, 2026, from [Link]

-

Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(6), 2259–2319. [Link]

-

Indian Academy of Sciences. (2007). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 119(5), 447-451. [Link]

-

Organic Chemistry Portal. (n.d.). Acetonides. Retrieved February 2, 2026, from [Link]

-

De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of α,β-Unsaturated Sulfoxides. Organic Reactions, 40, 157. [Link]

-

Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial-Scale Applications of TEMPO and its Derivatives. Organic Process Research & Development, 14(1), 245–251. [Link]

-

Wu, Q., Chen, W., Wang, Y., Qu, Y., & Zhang, Q. (2006). Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. Letters in Organic Chemistry, 3(4), 271-274. [Link]

-

Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471–1477. [Link]

-

Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Retrieved February 2, 2026, from [Link]

-

Wessjohann, L. A., & Scheschonk, D. R. (2003). Recent developments in the Simmons-Smith reaction and its applications. Current Organic Chemistry, 7(7), 641-665. [Link]

Sources

- 1. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetonides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 10. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]

- 11. ias.ac.in [ias.ac.in]

Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid & Derivatives

The following technical guide details the chemistry, pharmacology, and synthetic utility of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (also known as (R)-Cyclopropyl lactic acid). This document is structured for researchers in medicinal chemistry and process development, focusing on its critical role as a chiral synthon in the development of protease inhibitors (including SARS-CoV-2 Mpro inhibitors).

Core Identity & Chemical Significance[1][2][3][4][5][6][7]

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral

Chemical Profile[1][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: (2R)-3-cyclopropyl-2-hydroxypropanoic acid

-

CAS Number: 174265-97-5 (Specific (R)-isomer); 99848-37-0 (Racemate)

-

Molecular Formula:

[1][2] -

Chirality: (R)-configuration at C2.

-

Key Pharmacophore: The molecule combines a polar

-hydroxy carboxylate head group (capable of bidentate hydrogen bonding) with a lipophilic, rigid cyclopropyl tail.[3]

Strategic Importance in Drug Discovery

The primary utility of this scaffold lies in its function as a chiral building block for introducing the cyclopropylmethyl moiety into the P2 position of peptidomimetic drugs.[3]

-

Protease Inhibitors (SARS-CoV-2 Mpro): This molecule is a validated precursor for the P2 ligand in advanced peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro), such as 13b-K . The cyclopropyl group is optimal for filling the hydrophobic S2 pocket of the enzyme, providing a superior fit compared to leucine or phenylalanine analogs due to its unique steric profile and metabolic stability.[3]

-

Stereochemical Inversion Strategy: In many synthetic routes, the (R)-hydroxy acid is used to generate (S)-amino acid derivatives via Mitsunobu inversion . This allows access to unnatural (S)-cyclopropylalanine surrogates that are otherwise expensive or difficult to synthesize directly.

Structural Activity Relationship (SAR) & Design Logic

The utility of (R)-3-cyclopropyl-2-hydroxypropanoic acid is governed by three structural pillars: the cyclopropyl ring, the

The Cyclopropyl "Warhead" (S2 Pocket Fit)

The cyclopropyl group is not merely a spacer; it is a "privileged structure" in medicinal chemistry.[3]

-

Electronic Character: The C-C bonds in cyclopropane have significant

-character (Walsh orbitals), allowing for unique electronic interactions (e.g., cation- -

Metabolic Stability: Unlike an isopropyl or n-propyl chain, the cyclopropyl ring is resistant to cytochrome P450-mediated hydroxylation, extending the half-life of the parent drug.

-

Rigidity: The ring imparts conformational restriction, reducing the entropic penalty upon binding to the S2 pocket of proteases.[3]

The Stereochemical "Switch"

The (R)-configuration is critical. In the context of Mpro inhibitors:

-

Binding Mode: The active inhibitors often require an (S)-configuration at the P2 carbon to orient the cyclopropyl group correctly into the S2 pocket.

-

Synthetic Logic: Researchers start with the (R)-hydroxy acid and subject it to a Mitsunobu reaction with a nitrogen nucleophile. This

process inverts the center to the desired (S)-configuration , effectively converting a chiral hydroxy acid into a chiral amino acid derivative.[3]

SAR Visualization

The following diagram illustrates the SAR logic and the stereochemical inversion pathway.

Caption: Stereochemical inversion strategy converting the (R)-hydroxy acid precursor into the bioactive (S)-configured P2 ligand for protease inhibition.

Synthetic Methodologies

The synthesis of (R)-3-cyclopropyl-2-hydroxypropanoic acid typically proceeds via the diazotization of D-cyclopropylalanine . This method is preferred over asymmetric reduction of ketones due to the high enantiomeric purity of the amino acid starting material.[3]

Synthesis from D-Cyclopropylalanine (Retention of Configuration)

Contrary to typical

Reaction Scheme:

Experimental Protocol: Diazotization

Based on protocols optimized for Mpro inhibitor synthesis (Reference 1).

Reagents:

-

TBME (tert-Butyl methyl ether) for extraction.[5]

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with D-cyclopropylalanine and 2 M

. Cool the solution to 0 °C using an ice/salt bath. -

Addition: Dissolve sodium nitrite in water (270 mL). Add this solution dropwise to the reaction mixture over 50 minutes .

-

Critical Control Point: Maintain internal temperature below 5 °C to prevent side reactions (elimination or rearrangement).

-

-

Reaction: Stir the mixture at 0–5 °C for 3 hours. Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for an additional 16 hours.[3][5]

-

Workup:

-

Isolation: Dry the combined organic extracts over anhydrous

, filter, and concentrate under reduced pressure. -

Yield: Expect a pale-yellow oil (approx. 47% yield).

-

Validation: Verify purity via

-NMR (DMSO-

Analogs and Derivatives

Modifying the core scaffold allows for tuning of potency and physicochemical properties.[3]

Comparison of Key Analogs

| Analog Class | Structural Modification | Rationale & Effect |

| Ester Derivatives | Methyl/Ethyl esterification | Prodrug Strategy: Increases lipophilicity for cell permeability; hydrolyzed intracellularly to the active acid. |

| Fluorinated Analogs | 3,3-Difluorocyclopropyl | Metabolic Blocking: Fluorine blocks potential oxidative metabolism on the ring; alters pKa of the acid.[3] |

| Ring Expansion | 3-Cyclobutyl / 3-Cyclopentyl | Steric Probing: Used to probe the size limit of the S2 pocket. Cyclobutyl is often tolerated; cyclopentyl is usually too bulky.[3] |

| Oxidation of hydroxyl to ketone | Warhead Precursor: The |

Derivative Synthesis Workflow

The following diagram outlines the divergent synthesis from the core (R)-acid to various functional derivatives.

Caption: Divergent synthetic pathways from the core scaffold to key medicinal chemistry intermediates.

References

-

Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Source: Journal of Medicinal Chemistry (ACS Publications).[3] Context: Details the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid (Compound 1) and its use in synthesizing the Mpro inhibitor 13b-K. URL:[Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry.[3] Context: Comprehensive review on the SAR benefits of cyclopropyl rings (metabolic stability, potency). URL:[Link]

-

PubChem Compound Summary: 2-cyclopropyl-2-hydroxypropanoic acid. Source:[1] National Center for Biotechnology Information (NCBI).[3] Context: Chemical and physical properties, safety data, and GHS classification.[3] URL:[Link]

-

Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA). Source: Psychopharmacology (PubMed).[3] Context: Illustrates the bioactivity and receptor binding affinity changes when introducing cyclopropyl moieties into biologically active scaffolds.[6][3] URL:[Link]

Sources

- 1. 2-Cyclopropyl-2-hydroxypropanoic acid | C6H10O3 | CID 57468215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 174265-97-5|(R)-3-Cyclopropyl-2-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of molecular research and drug development, we occasionally encounter compounds with intriguing structural features but a scarcity of direct biological data. (R)-3-Cyclopropyl-2-hydroxypropanoic acid represents such a case. While its explicit mechanism of action is not yet elucidated in publicly available literature, its constituent moieties—the alpha-hydroxy acid (AHA) core and the cyclopropyl group—are well-characterized in various biological contexts. This guide, therefore, adopts a first-principles approach to construct a robust, evidence-based putative mechanism of action for this molecule. By dissecting the known biological roles of its structural components, we can formulate compelling hypotheses regarding its potential therapeutic applications and design a strategic path for its experimental validation.

This document is structured to provide a comprehensive analysis, beginning with the individual contributions of the alpha-hydroxy acid and cyclopropyl functionalities, followed by the synthesis of this information into a cohesive, hypothetical mechanism of action. We will then propose a detailed experimental workflow to systematically investigate and validate these hypotheses, adhering to the principles of scientific rigor and self-validating experimental design.

Deconstruction and Analysis of a Chiral Molecule: A Tale of Two Moieties

The structure of (R)-3-Cyclopropyl-2-hydroxypropanoic acid presents two key features for mechanistic consideration: the chiral alpha-hydroxy acid backbone and the terminal cyclopropyl ring.

The Alpha-Hydroxy Acid (AHA) Core: More Than a Skin-Deep Phenomenon

Alpha-hydroxy acids are a well-established class of compounds, particularly in dermatology, where their effects on skin health are extensively documented.[1][2] However, their biological activities are not limited to the epidermis. The primary mechanisms attributed to AHAs include:

-

Exfoliation and Cellular Adhesion: AHAs are known to facilitate the shedding of dead skin cells by disrupting intercellular adhesions. One proposed mechanism for this is the chelation of calcium ions, which are crucial for the function of cell adhesion molecules like cadherins in desmosomes and adherens junctions.[3][4] By reducing the local concentration of calcium, AHAs can weaken these connections, leading to desquamation.[3][4][5]

-

Stimulation of Collagen Synthesis: Beyond their exfoliative properties, some AHAs have been shown to stimulate the synthesis of collagen by fibroblasts, a key component of the dermal matrix that contributes to skin elasticity and firmness.[2][6]

-

Metabolic Enzyme Inhibition: Due to their structural similarity to endogenous metabolites, AHAs have the potential to interact with various metabolic enzymes. For instance, as analogs of lactic acid, they are plausible candidates for the inhibition of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells and involved in anaerobic glycolysis.[7][8][9]

-

G-Protein Coupled Receptor (GPCR) Agonism: Certain hydroxycarboxylic acids are endogenous ligands for specific GPCRs.[10] A notable example is the lactate receptor, GPR81 (also known as HCAR1), which is activated by L-lactate and plays a role in regulating lipolysis and neuronal development.[10][11][12] The alpha-hydroxy acid motif of our target molecule makes it a candidate for interaction with this class of receptors.

The Cyclopropyl Group: A Bioisostere with Profound Impact

The inclusion of a cyclopropyl ring in a small molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties.[13] This is due to the unique structural and electronic characteristics of this three-membered ring:

-

Conformational Rigidity: The cyclopropyl group imparts a degree of conformational rigidity to a molecule. This can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding.[7][14]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to an increased half-life and improved bioavailability of the drug.[14]

-

Enhanced Potency: The unique electronic properties of the cyclopropane ring, with its "pi-character," can lead to favorable interactions with biological targets, thereby enhancing potency.[14]

-

Diverse Biological Activities: Cyclopropane-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][6][13]

Synthesizing a Putative Mechanism of Action for (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Based on the analysis of its constituent parts, we can propose a multi-faceted, hypothetical mechanism of action for (R)-3-Cyclopropyl-2-hydroxypropanoic acid, centered on its potential interaction with key cellular enzymes and receptors.

Hypothesis 1: Inhibition of Lactate Dehydrogenase (LDH)

Given its structural resemblance to lactate, a primary hypothesis is that (R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a competitive inhibitor of Lactate Dehydrogenase (LDH). The cyclopropyl group could offer enhanced binding affinity to the active site compared to lactate itself, potentially through favorable hydrophobic interactions.

Caption: Hypothesized agonism of (R)-3-Cyclopropyl-2-hydroxypropanoic acid at the GPR81 receptor, leading to inhibition of adenylyl cyclase.

Quantitative Data Summary: Physicochemical Properties

A summary of the key physicochemical properties of related compounds is presented below to provide context for the potential behavior of (R)-3-Cyclopropyl-2-hydroxypropanoic acid.

| Property | 3-Cyclopropyl-2-methylpropanoic acid [15] | 2-Cyclopropyl-2-hydroxypropanoic acid [16] | 3-Cyclohexyl-2-hydroxypropanoic acid [17] |

| Molecular Formula | C7H12O2 | C6H10O3 | C9H16O3 |

| Molecular Weight | 128.17 g/mol | 130.14 g/mol | 172.22 g/mol |

| XLogP3 | 1.8 | 0.1 | 2.3 |

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a multi-pronged experimental approach is required.

Protocol 1: In Vitro Enzyme Inhibition Assay for Lactate Dehydrogenase (LDH)

-

Objective: To determine if (R)-3-Cyclopropyl-2-hydroxypropanoic acid inhibits LDH activity and to calculate its IC50 value.

-

Materials:

-

Purified human LDH isoenzymes (LDH-A and LDH-B)

-

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

-

Pyruvate

-

NADH

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of (R)-3-Cyclopropyl-2-hydroxypropanoic acid in a suitable solvent (e.g., DMSO or water).

-

Create a serial dilution of the compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, NADH, and the diluted compound or vehicle control.

-

Initiate the reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

-

Protocol 2: GPR81 Receptor Activation Assay

-

Objective: To assess the ability of (R)-3-Cyclopropyl-2-hydroxypropanoic acid to activate the GPR81 receptor.

-

Materials:

-

A stable cell line overexpressing human GPR81 (e.g., HEK293 or CHO cells)

-

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

-

L-Lactate (positive control)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

Forskolin (to stimulate adenylyl cyclase)

-

-

Procedure:

-

Culture the GPR81-expressing cells to confluency in 96-well plates.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of (R)-3-Cyclopropyl-2-hydroxypropanoic acid or L-lactate to the cells, followed by a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the agonist concentration and determine the EC50 value.

-

Caption: A streamlined experimental workflow for the validation of the proposed mechanisms of action.

Conclusion and Future Directions

While the definitive mechanism of action of (R)-3-Cyclopropyl-2-hydroxypropanoic acid awaits empirical validation, this guide provides a scientifically grounded framework for its investigation. By leveraging our understanding of its core structural motifs, we have proposed plausible molecular targets—Lactate Dehydrogenase and the GPR81 receptor—and outlined a clear experimental path to test these hypotheses. The unique combination of an alpha-hydroxy acid and a cyclopropyl group suggests the potential for novel biological activities with therapeutic implications. The successful elucidation of its mechanism of action will not only advance our understanding of this particular molecule but also contribute to the broader field of small molecule drug discovery.

References

- Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses, 53(5), 380-382.

-

ResearchGate. (n.d.). α-Hydroxy Acids. Retrieved from [Link]

-

Tang, S.-C., & Yang, J.-H. (2018). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI. Retrieved from [Link]

- Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.

-

Sala, A. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

- AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.

- Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. Journal of Medicinal Chemistry, 52(23), 7375-7379.

- Maner, A. S., et al. (2021). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 12, 753825.

- Macheroux, P., et al. (2020). Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. ACS Omega, 5(22), 13037-13045.

- de Meijere, A. (2000). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 100(8), 2991-3042.

- Jeppesen, P. B., et al. (2023). The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Endocrinology and Metabolism, 324(2), E122-E132.

-

ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

- Offermanns, S., et al. (2019). Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. Cells, 8(11), 1367.

- O'Brien, P., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(68), 17344-17351.

-

Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

- Sharma, S., & Singh, P. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(10), 5096-5125.

-

Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Retrieved from [Link]

-

MDPI. (2024). Inhibition of Lactate Dehydrogenase-A by Singlet Oxygen and Hypochlorous Acid via Cysteine Oxidation and Irreversible Conformational Changes. Retrieved from [Link]

-

Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-2-hydroxypropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. oskiaskincare.com [oskiaskincare.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for producing 3-hydroxypropionic acid and other products (Patent) | OSTI.GOV [osti.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 8. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Method for producing 3-hydroxypropionic acid and other products (Patent) | OSTI.GOV [osti.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US10131925B2 - Method for producing esters of 3-hydroxypropionic acid - Google Patents [patents.google.com]

Stereochemistry of 3-Cyclopropyl-2-hydroxypropanoic Acid: A Technical Guide

Introduction: The Cyclopropyl "Privileged" Motif

3-Cyclopropyl-2-hydroxypropanoic acid (often referred to as Cyclopropyl Lactic Acid or CLA) represents a deceptively simple scaffold that belies complex stereoelectronic behavior. In drug discovery, the cyclopropyl group is not merely a space-filler; it is a "privileged structure" that acts as a bioisostere for isopropyl groups while imparting unique metabolic stability and conformational rigidity.

For the medicinal chemist, the primary challenge lies in the C2 stereocenter . The absolute configuration (

This guide provides a rigorous framework for the synthesis, stereochemical assignment, and analytical validation of this critical building block.

Stereochemical & Electronic Analysis[1]

Absolute Configuration (CIP Rules)

To establish a self-consistent nomenclature, we must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2 chiral center.

Ligand Priorities:

-

-OH (Oxygen, Atomic #8)

Priority 1 -

-COOH (Carbon bonded to O, O, O)

Priority 2 -

-CH

-Cyclopropyl (Carbon bonded to C, H, H) -

-H (Hydrogen)

Priority 4

Assignment:

-

(

)-Enantiomer: When the H-atom is oriented away from the viewer, the sequence 1 -

(

)-Enantiomer: The sequence traces a clockwise path.[1][2] This is the analog of D-Lactic acid .

The Walsh Orbital Effect

Unlike a standard isopropyl group, the cyclopropyl ring possesses significant

-

Conformation: The cyclopropyl group prefers a bisected conformation relative to the methylene linker to maximize hyperconjugation (

). -

Electronic Consequence: This orbital overlap can stabilize adjacent carbocations or radical intermediates during metabolic oxidation, making the C2-H bond strength distinct from standard aliphatic chains.

Synthetic Pathways & Stereocontrol[4][5]

Achieving high enantiomeric excess (ee) is critical. We evaluate two primary routes: Biocatalytic Reduction (High Selectivity) and Asymmetric Hydrogenation (Scalability).

Route A: Biocatalytic Synthesis (Green Chemistry)

The most direct route to the (

-

Substrate: 3-cyclopropyl-2-oxopropanoic acid (Cyclopropyl pyruvate).

-

Catalyst: L-Lactate Dehydrogenase (L-LDH) or engineered ketoreductases (KREDs).

-

Cofactor: NADH (regenerated via Formate Dehydrogenase).

Route B: Chemocatalysis (Noyori Reduction)

For the (

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

-

Hydrogen Source: Formic acid/Triethylamine (Transfer hydrogenation).

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathways for accessing (S) and (R) enantiomers.

Analytical Validation Protocols

Trust but verify. A self-validating system requires orthogonal analytical methods to confirm absolute configuration and purity.

Method A: Mosher's Ester Analysis (NMR)

This is the "Gold Standard" for absolute configuration assignment without X-ray crystallography.

Principle:

Reaction with chiral derivatizing agents ((

Protocol:

-

Esterification: Convert the carboxylic acid of CLA to a methyl ester (using TMS-diazomethane) to prevent side reactions.

-

Derivatization: React the secondary alcohol with (

)-MTPA-Cl and ( -

Analysis: Acquire

H-NMR. Focus on the cyclopropyl methylene protons and the methoxy group. -

Calculation: Calculate

for protons-

Interpretation: If

values follow the standard Mosher model, the configuration is confirmed.

-

Method B: Chiral HPLC

For routine QC and ee% determination.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (COOH absorbance) |

| Expected Result | Baseline separation of enantiomers ( |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ( )-CLA

This protocol utilizes a coupled-enzyme system to recycle the expensive cofactor NADH.

-

Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0). Degas with Argon for 15 mins.

-

Substrate Loading: Dissolve 500 mg (3.5 mmol) of 3-cyclopropyl-2-oxopropanoic acid in 20 mL buffer. Adjust pH back to 7.0 if necessary using 1M NaOH.

-

Cofactor Mix: Add NAD+ (10 mg, catalytic amount) and Sodium Formate (300 mg, 4.4 mmol, hydride donor).

-

Enzyme Initiation: Add Formate Dehydrogenase (FDH) (50 Units) and L-Lactate Dehydrogenase (LDH) (rabbit muscle or recombinant, 100 Units).

-

Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of keto-acid by TLC (Stain: KMnO

). -

Workup:

-

Acidify to pH 2.0 with 2M HCl.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over Na

SO

-

-

Yield: Expect >90% yield of a viscous oil or low-melting solid.

Protocol 2: Determination of Enantiomeric Excess (CSP-HPLC)

Self-Validating Step: Run a racemic standard first.

-

Racemic Standard Prep: Mix equimolar amounts of commercially available (

) and ( -

Sample Prep: Dissolve 1 mg of synthesized product in 1 mL of Mobile Phase (Hexane/IPA). Filter through 0.22

m PTFE filter. -

Injection: Inject 10

L onto Chiralpak AD-H column. -

Calculation:

[3][4]

Biological & Pharmacological Implications[8][9][10]

Bioisosterism & Metabolism

The substitution of an isopropyl group (in Leucine/Lactate) with a cyclopropyl group introduces specific pharmacological advantages:

-

Metabolic Blocking: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl tertiary C-H bonds (~96 kcal/mol). This reduces the rate of oxidative metabolism (CYP450) at the side chain.

-

Renin Inhibition: In the design of renin inhibitors (e.g., Aliskiren analogs), the (

)-configuration of the hydroxyl group is often required to hydrogen bond with the catalytic aspartates in the enzyme active site. -

Transport: CLA is a substrate for MCT1 (Monocarboxylate Transporter 1) . The stereochemistry dictates the

of transport, influencing the pharmacokinetics of prodrugs containing this moiety.

Signaling Pathway: MCT Transport

Figure 2: Stereoselective transport of Cyclopropyl Lactic Acid via MCT1.

References

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

-

Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link